Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Orcinol can be synthesized through several methods. One common method involves the dehydroacetic acid conversion, which includes ring-opening of the pyrone to a triketone . Another method involves fusing extracts of aloes with potash, followed by acidification . Additionally, orcinol can be synthesized from toluene or by condensing acetone dicarboxylic ester with the aid of sodium .
Industrial Production Methods
Industrially, orcinol can be extracted from shale oil, where it is the main water-soluble phenol . This method has been refined and utilized by companies such as Viru Keemia Grupp .
Chemical Reactions Analysis
Types of Reactions
Orcinol undergoes various chemical reactions, including oxidation, methylation, and condensation reactions. For example, it can be oxidized in an ammoniacal solution to form orcein, a natural dye . It also undergoes O-methylation with dimethyl sulfate .
Common Reagents and Conditions
Oxidation: Ferric chloride is commonly used, giving a bluish-violet coloration with the aqueous solution of orcinol.
Methylation: Dimethyl sulfate is used for O-methylation.
Condensation: Sodium is used to aid the condensation of acetone dicarboxylic ester.
Major Products
Orcein: Formed through the oxidation of orcinol in an ammoniacal solution.
Methylated Derivatives: Formed through methylation reactions.
Scientific Research Applications
Orcinol has various applications in scientific research:
Mechanism of Action
The mechanism of action of orcinol and its derivatives involves various molecular targets and pathways. For instance, orcinol glucoside exerts its antidepressant effects by interacting with specific enzymes and pathways involved in neurotransmitter regulation . Orcinol’s antioxidant properties are attributed to its ability to donate electrons or hydrogen atoms, neutralizing free radicals .
Comparison with Similar Compounds
Orcinol is similar to other phenolic compounds such as resorcinol and 4-methylcatechol. it has unique properties and applications:
Resorcinol: Also a 1,3-benzenediol, but without the methyl group present in orcinol.
4-Methylcatechol: An isomer of orcinol, found as its methyl ether (creosol) in beech-wood tar.
Orcinol’s unique structure allows it to be used in specific applications, such as the production of orcein dye and its role in antidepressant research .
Properties
IUPAC Name |
N-[3-[2-[bis(2-bromoethyl)amino]ethyl]-4-methoxyphenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Br2N2O2/c1-12(20)18-14-3-4-15(21-2)13(11-14)5-8-19(9-6-16)10-7-17/h3-4,11H,5-10H2,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAAUUXICVWPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)CCN(CCBr)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144093 | |
Record name | Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40144093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101651-56-3 | |
Record name | N-(3-(2-(Bis(2-bromoethyl)amino)ethyl)-4-methoxyphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101651563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40144093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-(2-(BIS(2-BROMOETHYL)AMINO)ETHYL)-4-METHOXYPHENYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W32FQ8W9O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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